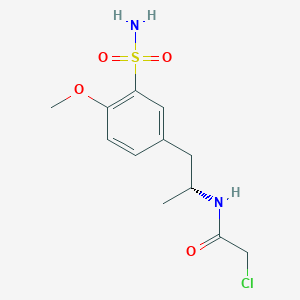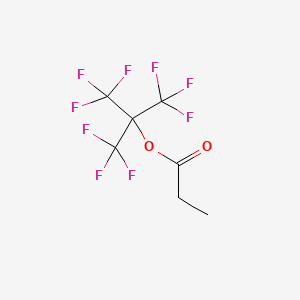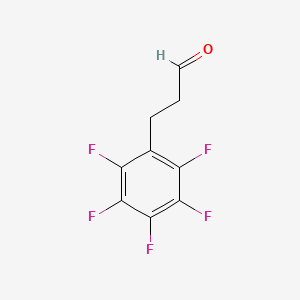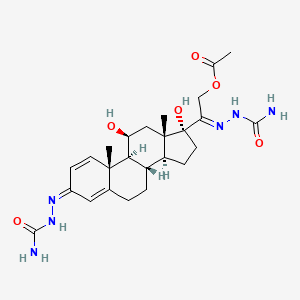
(R)-Sulindac Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Sulindac Methyl Ester is a chiral derivative of Sulindac, a non-steroidal anti-inflammatory drug (NSAID). This compound is characterized by the presence of a methyl ester group, which can influence its pharmacokinetic and pharmacodynamic properties. The ®-enantiomer is of particular interest due to its potential therapeutic applications and unique chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Sulindac Methyl Ester typically involves the esterification of ®-Sulindac. This can be achieved through the reaction of ®-Sulindac with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester form .
Industrial Production Methods
In an industrial setting, the production of ®-Sulindac Methyl Ester may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
®-Sulindac Methyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield ®-Sulindac and methanol.
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or amines can be used under mild conditions.
Major Products Formed
Hydrolysis: ®-Sulindac and methanol.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Amide or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mecanismo De Acción
The mechanism of action of ®-Sulindac Methyl Ester involves the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. By inhibiting COX-1 and COX-2, the compound reduces the production of prostaglandins, thereby alleviating inflammation and pain. Additionally, it may interact with other molecular targets and pathways involved in cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Sulindac: The parent compound, which lacks the methyl ester group.
Sulindac Sulfone: An oxidized derivative with distinct pharmacological properties.
Sulindac Sulfide: A reduced form with enhanced anti-inflammatory activity.
Uniqueness
®-Sulindac Methyl Ester is unique due to its chiral nature and the presence of the methyl ester group, which can influence its solubility, bioavailability, and metabolic stability. These properties make it a valuable compound for further research and development in medicinal chemistry .
Propiedades
Fórmula molecular |
C21H19FO3S |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
methyl 2-[(3Z)-6-fluoro-2-methyl-3-[[4-[(R)-methylsulfinyl]phenyl]methylidene]inden-1-yl]acetate |
InChI |
InChI=1S/C21H19FO3S/c1-13-18(10-14-4-7-16(8-5-14)26(3)24)17-9-6-15(22)11-20(17)19(13)12-21(23)25-2/h4-11H,12H2,1-3H3/b18-10-/t26-/m1/s1 |
Clave InChI |
QQHHBCZJIQNNSG-BBPBGUOJSA-N |
SMILES isomérico |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)[S@](=O)C)C=CC(=C2)F)CC(=O)OC |
SMILES canónico |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine](/img/structure/B13409346.png)






![(2S)-2-[(1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanal](/img/structure/B13409381.png)

